molecular formula C11H12ClN5 B14809949 N~2~-(4-chloropyridin-2-yl)-N~4~,6-dimethylpyrimidine-2,4-diamine

N~2~-(4-chloropyridin-2-yl)-N~4~,6-dimethylpyrimidine-2,4-diamine

Cat. No.: B14809949
M. Wt: 249.70 g/mol
InChI Key: SCUOUSBRCNBNQV-UHFFFAOYSA-N
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Description

N~2~-(4-chloropyridin-2-yl)-N~4~,6-dimethylpyrimidine-2,4-diamine is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-chloropyridin-2-yl)-N~4~,6-dimethylpyrimidine-2,4-diamine typically involves the reaction of 4-chloropyridine-2-amine with 2,4,6-trimethylpyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N~2~-(4-chloropyridin-2-yl)-N~4~,6-dimethylpyrimidine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N~2~-(4-chloropyridin-2-yl)-N~4~,6-dimethylpyrimidine-2,4-diamine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an antimicrobial and antiviral agent.

    Medicine: Investigated for its antitumor and antifibrotic activities.

Mechanism of Action

The mechanism of action of N2-(4-chloropyridin-2-yl)-N~4~,6-dimethylpyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-(4-chloropyridin-2-yl)-N~4~,6-dimethylpyrimidine-2,4-diamine is unique due to its specific combination of pyridine and pyrimidine rings, which confer distinct pharmacological properties. Its ability to inhibit collagen expression and its potential antifibrotic activity make it a promising candidate for further research and development .

Properties

Molecular Formula

C11H12ClN5

Molecular Weight

249.70 g/mol

IUPAC Name

2-N-(4-chloropyridin-2-yl)-4-N,6-dimethylpyrimidine-2,4-diamine

InChI

InChI=1S/C11H12ClN5/c1-7-5-9(13-2)16-11(15-7)17-10-6-8(12)3-4-14-10/h3-6H,1-2H3,(H2,13,14,15,16,17)

InChI Key

SCUOUSBRCNBNQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NC=CC(=C2)Cl)NC

Origin of Product

United States

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